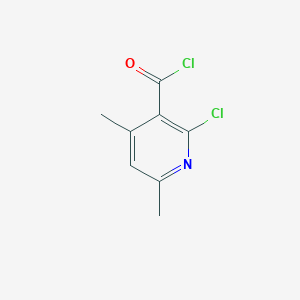
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride, also known as CDPC, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that contains a carbonyl chloride functional group. CDPC has been utilized in various fields such as medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is not fully understood, but it is believed to act as an acylating agent. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can react with various functional groups such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognition.
生化和生理效应
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has several advantages for lab experiments, such as its high purity, stability, and ease of handling. It can be stored for an extended period without degradation or decomposition. However, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has some limitations, such as its high cost, low solubility, and toxicity. It should be handled with care and used in a well-ventilated area.
未来方向
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has great potential for future research directions. One possible direction is the development of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride-based materials with unique properties such as high porosity and selectivity. Another direction is the synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride derivatives with improved pharmacological properties such as increased potency and selectivity. Furthermore, the mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride needs to be further elucidated to better understand its biological activity.
Conclusion:
In conclusion, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is a valuable chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is necessary to fully explore its potential in various fields.
合成方法
The synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be achieved by reacting 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which is then converted to 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride by the elimination of hydrogen chloride. The yield of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be improved by using excess thionyl chloride and refluxing the reaction mixture for an extended period.
科学研究应用
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been used in various scientific research applications, such as in the synthesis of pharmaceutical intermediates, agrochemicals, and materials. It has been utilized as a key building block in the synthesis of antitumor agents, antibacterial agents, and anti-inflammatory drugs. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been used in the preparation of novel materials such as metal-organic frameworks and porous organic polymers.
属性
CAS 编号 |
114319-42-5 |
|---|---|
产品名称 |
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride |
分子式 |
C8H7Cl2NO |
分子量 |
204.05 g/mol |
IUPAC 名称 |
2-chloro-4,6-dimethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3 |
InChI 键 |
SJWSFNUCYJEBAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
规范 SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
同义词 |
3-Pyridinecarbonyl chloride, 2-chloro-4,6-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



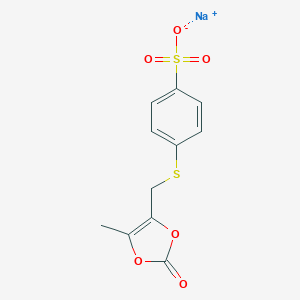
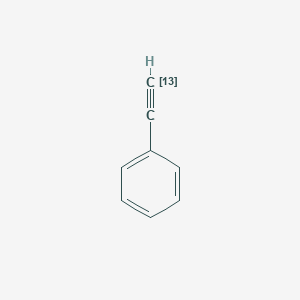
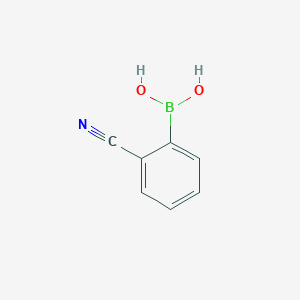
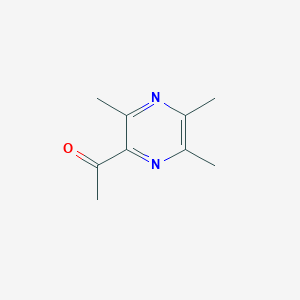
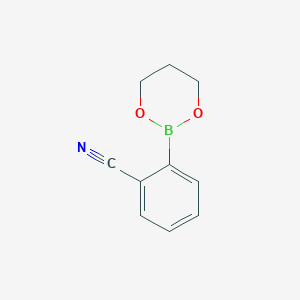
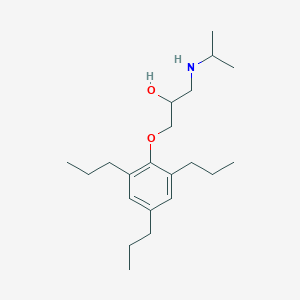
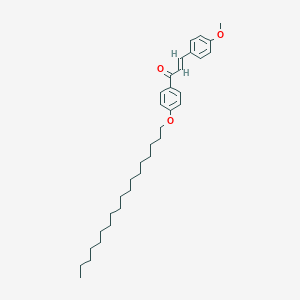
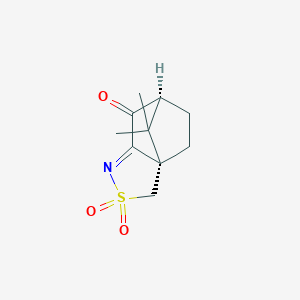
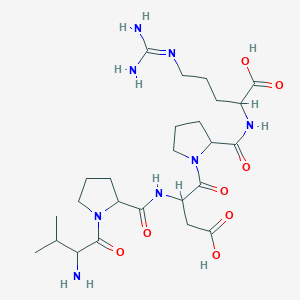
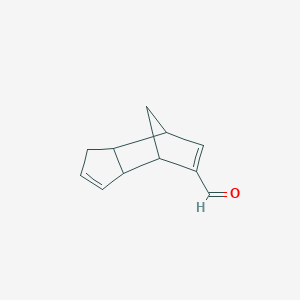
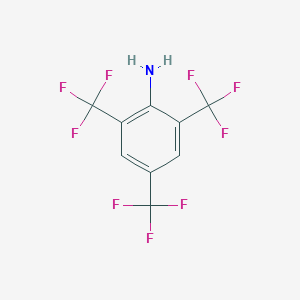
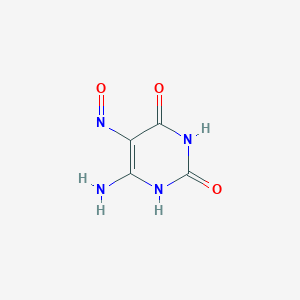
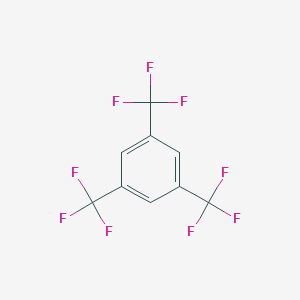
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)